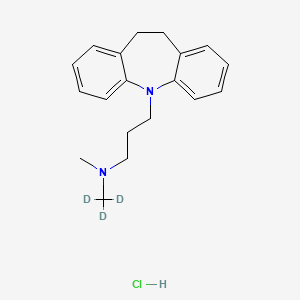

Imipramine-d3 (hydrochloride)

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H25ClN2 |

|---|---|

Molecular Weight |

319.9 g/mol |

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i1D3; |

InChI Key |

XZZXIYZZBJDEEP-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Origin of Product |

United States |

Methodologies for Preparation and Isotopic Integrity Verification

General Approaches to the Synthesis of Deuterated Pharmaceutical Analogs

The introduction of deuterium (B1214612) into a pharmaceutical compound can be achieved through various synthetic strategies. A common method involves the alkylation of a precursor molecule with a deuterated reagent. In the case of Imipramine (B1671792), the synthesis typically involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine. chemicalbook.com To produce Imipramine-d3 (B602475), a deuterated version of the alkylating agent, such as a 3-(dimethylamino)propyl chloride with deuterium atoms on the methyl groups, would be utilized.

Another general approach is through a hydrogen-deuterium exchange reaction, often catalyzed by an acid. researchgate.net For instance, imipramine has been deuterated at specific aromatic positions by heating it in the presence of deuterated hydrochloric acid (DCl) in heavy water (D2O). researchgate.net While this method can be effective, controlling the precise location and number of deuterium substitutions can be challenging.

More sophisticated methods for site-selective deuteration are continually being developed, including those employing heterogeneous catalysis or enzymatic reactions. rsc.org These advanced techniques offer greater control over the deuteration pattern, which is critical for producing specific isotopologues. For compounds with labile protons, such as those in -NH or -OH groups, a straightforward method is dissolution and crystallization from a deuterium-enriched solvent. rsc.org

Spectroscopic and Spectrometric Techniques for Isotopic Purity and Enrichment Assessment

Once synthesized, the isotopic purity and enrichment of Imipramine-d3 must be rigorously assessed. This is crucial to confirm that the desired level of deuteration has been achieved and to quantify the presence of any non-deuterated (d0) or partially deuterated species. rsc.org The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity. rsc.orgnih.govrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the different isotopologues (e.g., d0, d1, d2, d3) can be determined. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further provide information on the location of the deuterium labels by analyzing the fragmentation patterns of the molecule. nih.govhpst.cz Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, making it well-suited for isotopic purity assessment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another indispensable technique for verifying the structure and isotopic labeling of deuterated compounds. rsc.orgrsc.orgrsc.org While ¹H NMR can be used to observe the disappearance of signals at the sites of deuteration, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing unambiguous confirmation of their presence and location within the molecule. nih.govneofroxx.com Quantitative ¹H NMR, in conjunction with ²H NMR, can also be used to determine the degree of deuteration. researchgate.net Furthermore, advanced 2D NMR techniques can elucidate the complete structural integrity of the synthesized compound. rsc.org

The following table summarizes the key spectroscopic and spectrometric techniques used for the analysis of Imipramine-d3:

| Technique | Application in Isotopic Analysis | Key Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and purity. rsc.orgnih.govrsc.org | Relative abundance of isotopologues (d0, d1, d2, d3, etc.). nih.govresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Positional analysis of deuterium labels. nih.gov | Fragmentation patterns indicating the location of deuterium atoms. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Verification of deuteration at specific sites. | Disappearance or reduction of proton signals at labeled positions. |

| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection and confirmation of deuterium. nih.gov | Unambiguous evidence of deuteration and its chemical environment. |

| Liquid Chromatography (LC) | Separation of the analyte from impurities before MS analysis. rsc.orgrsc.org | Ensures that the mass spectrum is representative of the target compound. |

Quality Control Protocols for Research-Grade Stable Isotope Labeled Standards

The reliability of analytical results obtained using stable isotope labeled standards is directly dependent on the quality of these standards. Therefore, stringent quality control (QC) protocols are essential. amerigoscientific.comlgcstandards.com These protocols are designed to ensure the identity, purity (both chemical and isotopic), and concentration of the standard.

A comprehensive QC process for research-grade Imipramine-d3 (hydrochloride) would typically include:

Identity Confirmation: Verification of the chemical structure using techniques like NMR and MS to ensure it matches that of Imipramine-d3. rsc.org

Chemical Purity Assessment: Analysis by methods such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection to quantify any chemical impurities. researchgate.net

Isotopic Purity and Enrichment Determination: As detailed in the previous section, using HR-MS and/or NMR to determine the percentage of the desired deuterated species and quantify any other isotopologues. rsc.orgnih.govrsc.org

Concentration Verification: Accurate determination of the concentration of the standard solution, often performed using quantitative NMR (qNMR) or by gravimetric preparation and subsequent verification. nih.gov

Stability Studies: Evaluation of the long-term stability of the compound under specified storage conditions to ensure its integrity over time. uspharmacist.com

The Certificate of Analysis (CoA) accompanying a research-grade standard should provide detailed information on these quality control tests and their results, ensuring the user has full confidence in the product. bio-techne.com

The following table outlines typical quality control parameters for a research-grade stable isotope labeled standard like Imipramine-d3 (hydrochloride):

| QC Parameter | Analytical Method(s) | Acceptance Criteria (Typical) |

| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the proposed structure. |

| Chemical Purity | HPLC-UV, LC-MS | ≥98% |

| Isotopic Purity | HR-MS | ≥98% for the target isotopologue (e.g., d3). |

| Isotopic Enrichment | HR-MS | Atom % D >99% at labeled positions. |

| Concentration (for solutions) | qNMR, Gravimetry with verification | Within ±5% of the stated value. |

Applications in Quantitative Bioanalytical Method Development and Validation

Role as an Internal Standard in Mass Spectrometry-Based Assays

In quantitative mass spectrometry, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators, quality controls, and unknowns, before sample processing. nih.gov The purpose of the IS is to correct for the variability that can occur during sample preparation (e.g., extraction) and instrumental analysis (e.g., injection volume variations, ionization suppression or enhancement). nih.govnih.gov

Imipramine-d3 (B602475) is an ideal stable-labeled internal standard (SIL-IS) for the quantification of imipramine (B1671792) and other tricyclic antidepressants. cerilliant.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Because it is labeled with stable isotopes (deuterium), it co-elutes chromatographically with the non-labeled analyte (imipramine) and exhibits nearly identical behavior during extraction and ionization. nih.gov However, it is differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the response of the analyte to the response of the known quantity of the internal standard, accurate and precise quantification can be achieved, effectively nullifying variations in sample handling and instrument performance. rsc.orgyoutube.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of drugs in biological fluids due to its high selectivity and sensitivity. Imipramine-d3 (hydrochloride) is widely used as an internal standard in numerous validated LC-MS/MS methods for determining the concentration of imipramine and other antidepressants in matrices such as plasma, serum, whole blood, and oral fluid. thermofisher.comolemiss.educuny.educuny.edu

In a typical LC-MS/MS assay, a known amount of imipramine-d3 is added to the biological sample. cuny.eduwa.gov This is followed by a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances. thermofisher.comcuny.eduresearchgate.net The extract is then injected into an LC system, where the analyte and the internal standard are separated from other components before being introduced into the mass spectrometer. biotage.co.jp

The mass spectrometer is operated in selected-reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (imipramine) and the internal standard (imipramine-d3). thermofisher.comolemiss.edu For instance, a method might monitor the transition for imipramine-d3 while simultaneously monitoring transitions for imipramine and other analytes. thermofisher.com The ratio of the peak area of the analyte to the peak area of imipramine-d3 is then used to calculate the concentration of the analyte based on a calibration curve. researchgate.net This approach has been successfully applied to quantify a wide range of antidepressants in a single analytical run. thermofisher.comcuny.edu

Table 1: Examples of LC-MS/MS Methodologies Utilizing Imipramine-d3 (hydrochloride) as an Internal Standard

| Analyte(s) | Biological Matrix | Key Method Details | Reference(s) |

|---|---|---|---|

| 19 Antidepressants (including Imipramine) | Human Plasma and Serum | Protein precipitation followed by dilution; 15 internal standards used. | thermofisher.com |

| 18 Antidepressants (including Imipramine) | Whole Blood | Not specified; 12 deuterated internal standards used. | cuny.edu |

| 18 Antidepressants (including Imipramine) | Oral Fluid | Solid-phase extraction; biphenyl (B1667301) column used for separation. | cuny.edu |

| Imipramine, Desipramine (B1205290) | Human Plasma | Supported liquid extraction with an ion pairing agent. | researchgate.net |

| Imipramine, Nortriptyline, Desipramine, Amitriptyline | Human Plasma | Not specified; d3-labeled internal standards for each analyte. | olemiss.eduresearchgate.net |

| Imipramine, Trimipramine, Nortriptyline | Human Plasma | Supported liquid extraction; isocratic mobile phase. | biotage.co.jp |

While LC-MS/MS has become more common, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for drug quantification where imipramine-d3 serves as a suitable internal standard. cerilliant.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk For analysis by GC-MS, analytes often require chemical derivatization to increase their volatility and thermal stability.

One study describes a GC-MS selected ion-monitoring (SIM) method for the analysis of imipramine and its metabolites in plasma. nih.gov In this method, deuterated analogs, including d4-internal standards for imipramine and its metabolites, were used. After extraction from plasma, the residue was derivatized using N-methyl-bis-trifluoroacetamide to create trifluoroacetyl derivatives, which are more suitable for GC analysis. nih.gov The use of a deuterated internal standard in GC-MS, similar to its role in LC-MS/MS, corrects for potential losses during the extensive sample preparation (extraction and derivatization) and for variations during the chromatographic run and detection. nih.gov

Principles of Isotope Dilution Mass Spectrometry in Drug Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govrsc.org The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte, such as imipramine-d3, to the sample. rsc.orgyoutube.com This "isotope-labeled" standard is nearly identical to the "native" analyte in its chemical and physical properties.

Consequently, any loss of the analyte during the multi-step process of sample preparation and analysis is mirrored by a proportional loss of the isotope-labeled standard. rsc.org The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their difference in mass. nih.gov By measuring the ratio of the signal from the native analyte to that of the labeled standard, the original concentration of the analyte in the sample can be determined with high accuracy, irrespective of sample loss or fluctuations in instrument signal. This makes IDMS particularly robust for analyzing complex biological matrices where extraction efficiency can be variable. rsc.orgmdpi.com

Bioanalytical Method Validation Parameters Utilizing Imipramine-d3 (hydrochloride)

The development of a bioanalytical method requires rigorous validation to ensure its reliability for the intended application. cuny.eduresearchgate.net When imipramine-d3 is used as an internal standard, it plays a crucial role in establishing key validation parameters, including linearity and analytical sensitivity. Validation is performed according to guidelines from regulatory bodies to ensure the data is accurate and reproducible. cuny.edumdpi.com

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. In methods using imipramine-d3, a calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte (e.g., imipramine). The curve is generated by plotting the peak area ratio of the analyte to the internal standard (imipramine-d3) against the nominal concentration of the analyte. thermofisher.comresearchgate.net

A linear regression model, often with weighting (e.g., 1/x), is applied to the data. thermofisher.com The acceptance criterion for linearity is typically a high coefficient of determination (r²) or correlation coefficient (r), usually greater than 0.99. cuny.edu The use of imipramine-d3 ensures the stability and reproducibility of the response ratio, leading to highly linear calibration curves over a wide concentration range. Several studies have demonstrated excellent linearity for methods quantifying imipramine and other antidepressants using imipramine-d3 as an internal standard. cuny.eduresearchgate.netchromatographyonline.com

Table 2: Linearity Data from Bioanalytical Methods Using Imipramine-d3 (hydrochloride)

| Analyte(s) | Linear Range | Correlation (r² / R) | Reference(s) |

|---|---|---|---|

| Imipramine | 2.5 - 900 ng/mL | > 0.985 (r²) | cuny.edu |

| Imipramine | 2.5 - 5,000 ng/mL | Not specified | researchgate.net |

| Imipramine | 20,000 ng/mL (Upper Limit) | Not specified | chromatographyonline.com |

| Imipramine and other TCAs | ~70 - ~1000 ng/mL | Not specified | researchgate.net |

| 19 Drugs (including Imipramine) | 4 - 400 ng/mL | Not specified | thermofisher.com |

| Imipramine and other TCAs | 25 - 400 ng/mL | Not specified | olemiss.edu |

| 18 Antidepressants (including Imipramine) | 10 - 1,000 ng/mL | Not specified | cuny.edu |

Analytical sensitivity is typically defined by the lower limit of quantitation (LLOQ or LOQ), which is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. mdpi.comresearchgate.net The LLOQ is a critical parameter for clinical and forensic applications where low concentrations of a drug may need to be reliably measured.

In methods employing imipramine-d3, the LLOQ is established as the lowest point on the calibration curve that meets predefined criteria for accuracy (e.g., within ±20% of the nominal value) and precision (e.g., a coefficient of variation ≤20%). mdpi.com The high sensitivity of modern mass spectrometers, combined with the noise-reducing and signal-stabilizing benefits of using a stable isotope-labeled internal standard like imipramine-d3, allows for the development of assays with very low LOQs.

Table 3: Analytical Sensitivity (LOQ) in Methods Employing Imipramine-d3 (hydrochloride)

| Analyte | Lower Limit of Quantitation (LLOQ/LOQ) | Biological Matrix | Reference(s) |

|---|---|---|---|

| Imipramine | 2.50 ng/mL | Human Plasma | researchgate.net |

| Imipramine | 10 ng/mL | Oral Fluid | cuny.edu |

| Imipramine | 100 ng/mL | Not specified | chromatographyonline.com |

| Imipramine and other TCAs | 4 - 20 ng/mL | Human Serum | thermofisher.com |

| Imipramine | 0.01 pg/µL (10 ng/mL) | Human Plasma | biotage.co.jp |

Evaluation of Accuracy and Precision in Pre-clinical Samples

The validation of a bioanalytical method hinges on demonstrating its accuracy and precision. Accuracy refers to the closeness of the mean test results to the true concentration, while precision describes the closeness of agreement among a series of measurements. In pre-clinical studies involving matrices like rat or mouse serum and tissue homogenates, Imipramine-d3 is instrumental in achieving high levels of accuracy and precision.

Method validation studies consistently demonstrate that assays using Imipramine-d3 meet the stringent criteria set by regulatory bodies. For instance, in a study quantifying imipramine and its metabolite desipramine in mouse serum using an ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometric (UHPLC–Q-TOF-MS) method, the use of a deuterated internal standard was key. The intraday precision, measured as the relative standard deviation (%RSD), was between 2.2-3.6% for imipramine, and the interday precision was between 2.6-5.0%. researchgate.net The accuracy for imipramine in the same study ranged from 93.6% to 106.6% of the nominal concentration. researchgate.net

Another study developing a method for six antidepressants in human plasma reported inter-assay precision to be lower than 12.5% and accuracy to be within the range of 86.1–111% for all analytes, showcasing the reliability imparted by using corresponding deuterated internal standards, including Imipramine-d3. nih.gov In the analysis of imipramine and its metabolites in various rat tissues, the coefficient of variation was generally below 5%, indicating high precision. nih.gov These findings underscore the capability of Imipramine-d3 to ensure that the method accurately and consistently measures the analyte concentration across various pre-clinical sample types.

Table 1: Accuracy and Precision Data for Imipramine Analysis using Deuterated Internal Standards in Pre-clinical and Biological Samples

| Matrix | Analyte(s) | Internal Standard | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |

| Mouse Serum | Imipramine, Desipramine | Deuterated IS | 2.2 - 3.6 | 2.6 - 5.0 | 93.6 - 106.6 | researchgate.net |

| Human Plasma | Imipramine, Amitriptyline, etc. | Imipramine-d3, etc. | Not Specified | < 12.5 | 86.1 - 111 | nih.gov |

| Rat Tissues | Imipramine, Desipramine, etc. | Not Specified | < 5.0 | Not Specified | Not Specified | nih.gov |

| Human Plasma | Tricyclic Antidepressants | Imipramine-d3 | 0.7 - 9.5 | 0.6 - 12.0 | 82.1 - 109 (Intra-day) 81.4 - 118 (Inter-day) | mun.ca |

Strategies for Matrix Effects Mitigation in Complex Biological Matrices

Matrix effects, caused by co-eluting endogenous components in a biological sample, are a significant challenge in LC-MS/MS bioanalysis. These effects can lead to unpredictable ion suppression or enhancement, compromising the accuracy and reproducibility of the method. The most effective strategy to mitigate matrix effects is the use of a co-eluting SIL-IS.

Imipramine-d3 is an ideal internal standard for imipramine because its chemical and physical properties are nearly identical to the unlabeled analyte. It typically co-elutes with imipramine from the liquid chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. nih.gov By calculating the peak area ratio of the analyte to the SIL-IS, any signal variation caused by the matrix is effectively normalized.

Research has demonstrated the efficacy of this approach. For example, in the development of an analytical method for tricyclic antidepressants in plasma, the addition of Imipramine-d3 was explicitly done to compensate for matrix variability and competition from other species during the ionization process. mun.ca Studies evaluating matrix effects quantitatively show that while the absolute response of both the analyte and the SIL-IS can vary, the ratio between them remains constant, ensuring accurate quantification. mdpi.com This normalization is crucial when dealing with complex and variable pre-clinical matrices such as brain or liver homogenates, where the concentration and composition of endogenous interferents can differ significantly between samples. nih.govnih.gov

Carry-over and Selectivity Assessment

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. The use of Imipramine-d3 in highly selective tandem mass spectrometry (MS/MS) contributes significantly to method selectivity. By monitoring a specific precursor ion to product ion transition (Selected Reaction Monitoring, SRM), the mass spectrometer can distinguish imipramine from other compounds. The distinct mass of Imipramine-d3 (typically +3 Da) ensures that its signal does not overlap with that of the unlabeled imipramine. science.gov To validate selectivity, blank biological samples from multiple sources are analyzed to confirm that no endogenous interferences are present at the retention times of imipramine and Imipramine-d3. cuny.edu

Carry-over refers to the appearance of an analyte signal in a sample (typically a blank) that is analyzed immediately after a high-concentration sample. This can lead to an overestimation of the analyte in subsequent samples. Assessment of carry-over is a critical part of method validation. The standard procedure involves injecting a blank matrix sample immediately following the analysis of the highest concentration standard on the calibration curve. The response in the blank sample should be below a predefined threshold, typically less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte, and less than 5% for the internal standard. While specific carry-over data for Imipramine-d3 is not always detailed in publications, its assessment is a mandatory step in the validation of any quantitative bioanalytical method according to regulatory guidelines.

Utilization in Pre Clinical Pharmacokinetic and Metabolic Research Methodologies

Application in Toxicokinetic Studies in Animal Models (Methodological Framework)

Toxicokinetics, an essential component of preclinical toxicology assessment, characterizes the systemic exposure of a compound to establish a relationship between observed toxicity and administered dose. researchgate.net In this context, Imipramine-d3 (B602475) (hydrochloride) is indispensable for creating robust and reliable analytical methods.

Determination of Parent Compound and Metabolite Levels in Animal Tissues and Biofluids

The accurate quantification of imipramine (B1671792) and its primary active metabolite, desipramine (B1205290), in animal biofluids and tissues is fundamental to toxicokinetic assessment. nih.gov Stable isotope-labeled internal standards like Imipramine-d3 are the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose. olemiss.educuny.educhromatographyonline.com

The methodological framework involves adding a known concentration of Imipramine-d3 (hydrochloride) to biological samples (e.g., mouse serum, rat plasma) at the beginning of the sample preparation process. nih.gov This process typically involves protein precipitation, followed by liquid-liquid or solid-phase extraction. nih.govolemiss.educuny.edu Because Imipramine-d3 is chemically identical to imipramine, it experiences similar extraction efficiency and matrix effects during sample processing and ionization in the mass spectrometer. cuny.edu However, due to the mass difference imparted by the deuterium (B1214612) atoms, it is distinguishable from the unlabeled analyte by the mass spectrometer. olemiss.edu By comparing the detector response of the analyte to that of the known quantity of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation. nih.govchromatographyonline.com

This approach allows for the development of highly sensitive and reproducible assays with limits of quantification often in the low ng/mL range, which is crucial for characterizing the pharmacokinetic profile of imipramine and desipramine in animal models. nih.govolemiss.edu

| Analyte/Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Imipramine | 281.2 | 86.1 | olemiss.edu |

| Desipramine | 267.2 | 72.1 | olemiss.edu |

| Imipramine-d3 | 284.2 | 89.1 | olemiss.edu |

Elucidation of Metabolic Pathways Using Stable Isotope Tracers

Stable isotope-labeled compounds are powerful tools for tracing the metabolic fate of a drug. By introducing a "heavy" version of the drug, researchers can readily distinguish drug-related metabolites from endogenous compounds in a biological system.

In Vitro Metabolism Studies Employing Imipramine-d3 (hydrochloride)

In vitro systems, such as human liver microsomes (HLM), are commonly used to study the metabolic pathways of drugs. nih.gov Imipramine is known to be metabolized primarily by Cytochrome P450 (CYP) enzymes into major metabolites like desipramine (via N-demethylation) and 2-hydroxyimipramine (B23145) (via aromatic hydroxylation). nih.govnih.gov

In these experiments, Imipramine-d3 (hydrochloride) is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. Following the incubation period, the mixture is analyzed by high-resolution mass spectrometry. The deuterium label on Imipramine-d3 results in a characteristic mass shift in all its subsequent metabolites. For example, the desipramine formed from Imipramine-d3 will be heavier than unlabeled desipramine. This mass signature allows for the unambiguous identification of drug-derived metabolites against the complex background of the microsomal matrix. This technique is invaluable for discovering and structurally characterizing novel metabolites. researchgate.net

In Vivo Metabolic Profiling in Non-Human Organisms (Methodological Aspects)

The use of Imipramine-d3 extends to in vivo studies in animal models to understand the complete metabolic profile. nih.gov Methodologically, a dose of Imipramine-d3 is administered to an animal, and biological samples like plasma, urine, and feces are collected over time. nih.govmdpi.com

Analysis of these samples, typically using LC-MS/MS, allows for the detection of the parent drug and all its metabolites containing the deuterium label. nih.gov This stable isotope tracer approach helps to estimate key metabolic parameters, such as the fraction of the imipramine dose that is converted to its active metabolite, desipramine. nih.gov By co-administering labeled imipramine and unlabeled desipramine, researchers can calculate the conversion fraction from the ratio of labeled desipramine (formed from the administered Imipramine-d3) to the total desipramine concentration. nih.gov

Methodologies for Investigating Drug-Drug Interactions at the Analytical Level

Drug-drug interactions (DDIs) frequently occur when one drug alters the metabolism of another, often by inhibiting or inducing CYP enzymes. nih.gov Imipramine is a known substrate for several CYP isoforms, making it a useful probe for studying these interactions. nih.govnih.gov

Assessment of Cytochrome P450 Enzyme Activity Through Imipramine-d3 (hydrochloride) Quantification

Imipramine is metabolized by multiple CYP enzymes; N-demethylation to desipramine is primarily catalyzed by CYP1A2, CYP3A4, and CYP2C19, while 2-hydroxylation is catalyzed by CYP2D6. nih.govnih.govnih.govdrugbank.com Imipramine-d3 (hydrochloride) can be used as a probe substrate in in vitro assays to measure the activity of these specific enzymes.

The methodological approach involves incubating Imipramine-d3 with a CYP enzyme source (like HLM or recombinant enzymes) in the presence and absence of a potential inhibitor drug. nih.gov The rate of formation of a specific deuterated metabolite (e.g., 2-hydroxyimipramine-d3 for CYP2D6 activity or desipramine-d3 (B563505) for CYP2C19 activity) is measured using LC-MS/MS. A reduction in the rate of metabolite formation in the presence of the test drug indicates inhibition of that specific CYP enzyme. nih.govwindows.net

The use of Imipramine-d3 as the substrate, coupled with the quantification of its deuterated metabolites, provides a highly specific and sensitive method to screen for potential DDIs early in the drug development process. researchgate.net This allows researchers to determine kinetic parameters of inhibition, such as the IC50 value (the concentration of inhibitor that causes 50% reduction in enzyme activity). windows.net

| Metabolic Reaction | Primary Metabolite | Major Catalyzing CYP Isoforms | Reference |

|---|---|---|---|

| N-demethylation | Desipramine | CYP2C19, CYP3A4, CYP1A2 | nih.govdrugbank.com |

| Aromatic Hydroxylation | 2-hydroxyimipramine | CYP2D6 | nih.govnih.gov |

| Hydroxylation | 10-hydroxyimipramine | CYP1A2, CYP3A4 | nih.gov |

Mechanistic Studies of Drug Transport and Disposition in Research Models

Imipramine-d3 (hydrochloride), as a stable isotope-labeled analog of imipramine, serves as a critical tool in preclinical research to elucidate the complex mechanisms governing the transport and disposition of its parent compound. Its primary utility lies in its ability to be distinguished from the unlabeled drug by mass spectrometry, allowing for precise quantification and tracing in various experimental models. This distinction is fundamental in studies designed to understand how imipramine is absorbed, distributed, metabolized, and excreted (ADME), and the specific roles of drug transporters and metabolic enzymes in these processes.

A pivotal study in rats investigated the pharmacokinetic properties of imipramine that was specifically deuterated in various positions, including the N-methyl group, which is a primary site of metabolism. The research demonstrated that deuteration led to a notable isotope effect on N-demethylation, a crucial step in the biotransformation of imipramine to its active metabolite, desipramine. However, aromatic hydroxylation, another metabolic pathway, remained unaffected. This selective alteration in metabolism resulted in significant changes to the pharmacokinetic profile of the deuterated compound when compared to the non-deuterated imipramine. nih.gov

The observed kinetic isotope effect had a direct impact on the systemic clearance and half-life of the deuterated imipramine. The study found that the slower rate of N-demethylation led to a decreased rate of systemic clearance and a correspondingly longer half-life. Consequently, when administered orally, the deuterated imipramine exhibited enhanced bioavailability. This is because a smaller fraction of the drug was metabolized during its first pass through the liver, allowing more of the parent compound to reach systemic circulation. nih.gov

Further analysis of urinary excretion profiles in the rat model provided more detailed evidence of the inhibited demethylation. The excretion of didesmethylimipramine-d4, a downstream metabolite, was significantly lower after the administration of imipramine-d7, as was the excretion of other deuterated metabolites like desmethylimipramine-d4 and 2-hydroxydesmethylimipramine-d4. These findings underscored the stability of the N-CD3 group against metabolic breakdown. nih.gov

The following table summarizes the key pharmacokinetic parameters that were altered by the deuteration of imipramine in the rat model, as reported in the study.

| Pharmacokinetic Parameter | Effect of Deuteration | Underlying Mechanism |

|---|---|---|

| N-demethylation | Decreased | Kinetic Isotope Effect |

| Systemic Clearance | Decreased | Slower Metabolism |

| Half-life | Increased | Slower Clearance |

| Oral Bioavailability | Increased | Reduced First-Pass Metabolism |

In addition to its use in studying metabolic pathways, Imipramine-d3 (hydrochloride) is an invaluable tool for investigating the role of drug transporters in the disposition of imipramine. Imipramine is known to be a substrate of the efflux transporter P-glycoprotein (P-gp), which is highly expressed at the blood-brain barrier and plays a crucial role in limiting the entry of various substances into the central nervous system.

Mechanistic studies often employ in vitro models, such as cell lines overexpressing specific transporters, or in vivo techniques like microdialysis to probe transporter function. In these experimental setups, Imipramine-d3 can be used as a stable isotope-labeled internal standard. This allows for the precise and accurate quantification of the unlabeled imipramine, which is essential for determining transport kinetics and the extent to which transporters like P-gp influence its distribution.

For instance, in studies investigating the impact of P-gp inhibitors on the brain penetration of imipramine, Imipramine-d3 would be co-administered or used in the analytical phase to ensure that the measured changes in imipramine concentrations are due to the inhibition of the transporter and not analytical variability. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its similar physicochemical properties to the analyte, which helps to correct for any variations during sample preparation and analysis.

The data below illustrates a hypothetical scenario of how Imipramine-d3 could be used to generate data in a study examining the effect of a P-gp inhibitor on imipramine transport across a cell monolayer expressing P-gp.

| Condition | Imipramine Concentration (ng/mL) in Basolateral Chamber (Mean ± SD) | Imipramine Concentration (ng/mL) in Apical Chamber (Mean ± SD) | Efflux Ratio |

|---|---|---|---|

| Control (No Inhibitor) | 100 ± 8.2 | 5.1 ± 0.4 | 19.6 |

| With P-gp Inhibitor | 85 ± 6.5 | 15.3 ± 1.2 | 5.6 |

Integration into Advanced Research Models for Drug Discovery and Development Support

Support for High-Throughput Bioanalytical Screening Assays

In high-throughput screening (HTS) environments, where large numbers of samples are processed rapidly, maintaining analytical accuracy and precision is paramount. Imipramine-d3 (B602475) (hydrochloride) provides essential support for these demanding assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.combiotage.co.jp The primary challenge in high-throughput bioanalysis is the "matrix effect," where components of a biological sample (like plasma or serum) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. kcasbio.com

By adding a known quantity of Imipramine-d3 to each sample early in the workflow, researchers can effectively compensate for this variability. texilajournal.com Since Imipramine-d3 behaves almost identically to the unlabeled imipramine (B1671792) during extraction, chromatography, and ionization, the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute signal intensity fluctuates. kcasbio.com This normalization is crucial for achieving reliable measurements across different samples and batches, a necessity for the large-scale compound screening common in early drug discovery. clearsynth.commdpi.com The use of a SIL-IS like Imipramine-d3 significantly reduces method development time and minimizes the risk of assay bias that can occur with surrogate internal standards. kcasbio.com

| Feature | Imipramine-d3 (SIL-IS) | Surrogate Internal Standard |

|---|---|---|

| Chemical & Physical Properties | Nearly identical to analyte (Imipramine) | Structurally similar but different compound |

| Chromatographic Behavior | Co-elutes with the analyte | Elutes at a different retention time |

| Matrix Effect Compensation | Excellent; experiences the same ion suppression/enhancement kcasbio.com | Poor to moderate; may not track the analyte's response accurately kcasbio.com |

| Extraction Recovery | Tracks the analyte's recovery very closely | May have different recovery, leading to variability |

| Assay Reliability & Accuracy | High; considered the "gold standard" for quantitative bioanalysis kcasbio.compharmaffiliates.com | Lower; higher risk of unreliable data and assay bias kcasbio.com |

| Regulatory Acceptance | Highly preferred by regulatory agencies like the EMA kcasbio.com | May be rejected if not a close analogue kcasbio.com |

Analytical Methodologies for Enzyme Kinetics and Inhibition Studies

Understanding a drug candidate's metabolic profile is a cornerstone of preclinical development. This involves detailed studies of enzyme kinetics and potential drug-drug interactions (DDIs) mediated by cytochrome P450 (CYP) enzymes. windows.net Imipramine is primarily metabolized by CYP2D6 and CYP2C19 to active metabolites like desipramine (B1205290), and further to hydroxylated forms. nih.gov Imipramine-d3 (hydrochloride) is indispensable in analytical methods developed to investigate these metabolic pathways.

In enzyme kinetic studies, which determine parameters like Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), Imipramine-d3 is used as an internal standard to accurately quantify the rate of metabolite formation (e.g., desipramine) from imipramine in incubations with human liver microsomes or recombinant CYP enzymes. nih.gov This precise quantification is essential for characterizing the efficiency of the metabolic process.

Furthermore, in CYP inhibition assays, Imipramine-d3 plays a crucial role. evotec.com These assays assess the potential of a new chemical entity to inhibit the metabolism of other drugs. Imipramine itself can be used as a probe substrate for certain CYP isozymes, such as CYP2D6. nih.govnih.gov In such assays, a test compound is incubated with liver microsomes, the probe substrate (imipramine), and cofactors. Imipramine-d3 is added as the internal standard to accurately measure the concentration of the resulting metabolite. A reduction in metabolite formation in the presence of the test compound indicates inhibition. evotec.com The use of a stable isotope-labeled standard ensures that the quantification of this inhibition is not skewed by analytical variability. pharmaffiliates.com

| CYP Isozyme | Metabolic Reaction involving Imipramine | Role of Imipramine-d3 |

|---|---|---|

| CYP2C19 | N-demethylation of Imipramine to Desipramine nih.gov | Internal standard for quantifying Imipramine and/or Desipramine |

| CYP2D6 | Hydroxylation of Imipramine to 2-hydroxyimipramine (B23145) nih.gov | Internal standard for quantifying Imipramine and/or 2-hydroxyimipramine |

| CYP2D6 | Hydroxylation of Desipramine to 2-hydroxydesipramine (B23142) nih.gov | Internal standard when studying the kinetics of the secondary metabolite |

| CYP1A2, CYP3A4 | Minor metabolic pathways nih.govwikipedia.org | Internal standard for quantifying Imipramine and its minor metabolites |

Role in the Development of Analytical Assays for Non-clinical Research Samples

The development of robust and validated bioanalytical methods is a prerequisite for conducting non-clinical (preclinical) studies that support regulatory filings. nih.gov These studies, which involve analyzing drug concentrations in biological samples from animal models (e.g., mouse or rat serum), provide critical pharmacokinetic data. nih.govcerilliant.com Imipramine-d3 (hydrochloride) is the preferred internal standard for developing and validating LC-MS/MS assays to quantify imipramine in these non-clinical matrices. olemiss.edunih.gov

During method validation, regulatory guidelines require the assessment of several key parameters, including accuracy, precision, linearity, selectivity, and stability. nih.gov The inclusion of Imipramine-d3 helps meet these stringent requirements. kcasbio.com It ensures that any loss of analyte during the multi-step sample preparation process (e.g., protein precipitation or liquid-liquid extraction) is accurately accounted for. biotage.co.jpresearchgate.net Its use allows for the establishment of a linear relationship between the concentration and the detector response over a wide range, enabling the accurate measurement of drug levels from post-dose time points. nih.gov The stability of the analyte in the biological matrix during collection, storage, and processing is also assessed using the stable isotope-labeled standard to ensure sample integrity. nih.govnih.gov

| Validation Parameter | Concentration (ng/mL) | Intraday (n=5) | Interday (n=9) |

|---|---|---|---|

| Accuracy (%) | 5.0 | 104.4 | 106.6 |

| 50.0 | 94.4 | 98.8 | |

| 800.0 | 93.6 | 97.0 | |

| Precision (% RSD) | 5.0 | 3.6 | 3.9 |

| 50.0 | 2.2 | 2.6 | |

| 800.0 | 2.8 | 3.1 |

Future Research Directions and Emerging Applications

Advancement of Analytical Techniques Through Deuterated Analogs

The use of deuterated analogs, with Imipramine-d3 (B602475) (hydrochloride) serving as a prime example, represents a significant step forward in analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS). clearsynth.comwisdomlib.org These stable isotope-labeled compounds are instrumental in refining the accuracy and precision of analytical methods. clearsynth.com

Deuterated compounds are frequently employed as internal standards (IS) in analytical assays. clearsynth.com An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added to samples at a known concentration. researchgate.net Its purpose is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. researchgate.netscispace.com

The key advantage of using a deuterated analog like Imipramine-d3 as an internal standard is its near-identical chemical and physical behavior to the unlabeled parent compound, Imipramine (B1671792). researchgate.netmedchemexpress.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. bioanalysis-zone.com This co-elution and similar ionization behavior allow the deuterated standard to effectively compensate for fluctuations during the analytical run, such as ion suppression or enhancement, which can be caused by the sample matrix. texilajournal.com This correction is crucial for minimizing measurement errors and ensuring the reliability of the quantitative data. texilajournal.com

The application of deuterated internal standards is particularly valuable in complex biological matrices like plasma, blood, or urine, where matrix effects can significantly interfere with the analysis. texilajournal.com By comparing the response of the analyte to that of the deuterated internal standard, researchers can achieve more accurate quantification of drug concentrations and their metabolites. clearsynth.com While stable isotope-labeled internal standards are generally preferred, it is important to note that in some cases, deuterated compounds may exhibit slight differences in retention times or recoveries compared to their non-deuterated counterparts. scispace.comnih.gov

Table 1: Research Findings on the Utility of Deuterated Analogs

| Research Area | Finding | Implication for Imipramine-d3 |

| Quantitative Analysis | Deuterated internal standards enable precise determination of compound concentrations by correcting for analytical variability. clearsynth.com | Imipramine-d3 can be used for accurate quantification of Imipramine in biological samples for pharmacokinetic studies. cerilliant.com |

| Matrix Effect Compensation | The co-eluting nature of deuterated standards helps to correct for ion suppression or enhancement in complex matrices. texilajournal.com | Improved reliability of Imipramine measurement in clinical and preclinical studies involving plasma or other biological fluids. texilajournal.com |

| Method Validation | Using deuterated standards ensures the robustness and reliability of the analytical procedure. clearsynth.com | Contributes to the development of validated bioanalytical methods for Imipramine that meet regulatory standards. bioanalysis-zone.com |

| Isotopic Purity | The presence of isotopic impurities can affect the safety and potency of deuterated drugs. bvsalud.org | The synthesis of Imipramine-d3 must be carefully controlled to ensure high isotopic purity for its use as a reliable standard. researchgate.netacs.org |

Role in Integrated Metabolomics and Systems Biology Research Platforms

Integrated metabolomics and systems biology are fields that aim to provide a comprehensive understanding of biological systems by studying the interactions between various molecular components, including genes, proteins, and metabolites. nih.gov The integration of multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, allows for a more holistic view of cellular function and disease processes. mdpi.com

Stable isotope-labeled compounds like Imipramine-d3 (hydrochloride) are valuable tools in this context. In metabolomics, which is the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, deuterated compounds can be used as tracers to follow the metabolic fate of a drug or endogenous compound. By introducing a labeled compound into a biological system, researchers can track its conversion into various metabolites, providing insights into metabolic pathways and fluxes.

While direct research linking Imipramine-d3 to integrated metabolomics platforms is emerging, its utility can be inferred from the broader application of stable isotope labeling in this field. For instance, in studies aiming to understand the metabolic pathways affected by a drug like Imipramine, Imipramine-d3 could be administered to distinguish the drug's metabolites from the endogenous metabolome. This approach can help in identifying novel metabolic pathways and understanding the off-target effects of the drug.

Systems biology seeks to create a global map of functional relationships within a biological system. nih.gov The quantitative data obtained from metabolomic studies using deuterated standards can be integrated with data from other omics platforms to build comprehensive models of cellular networks. This integrated approach can help in identifying biomarkers for disease, understanding disease mechanisms, and developing novel therapeutic strategies. nih.gov

Table 2: Potential Applications of Imipramine-d3 in Metabolomics and Systems Biology

| Application Area | Description | Potential of Imipramine-d3 |

| Metabolic Pathway Analysis | Tracing the biotransformation of a compound to elucidate its metabolic pathways. | Imipramine-d3 can be used to track the formation of Imipramine metabolites, helping to differentiate them from endogenous compounds. |

| Pharmacometabolomics | Studying how an individual's metabolic profile influences their response to a drug. | Correlating variations in Imipramine metabolism, as traced by Imipramine-d3, with specific metabolic phenotypes. |

| Biomarker Discovery | Identifying metabolites that are associated with a disease state or drug response. | Changes in the metabolic profile upon administration of Imipramine, tracked using Imipramine-d3, could reveal potential biomarkers. |

| Network Modeling | Integrating quantitative metabolite data into larger biological network models. | Providing accurate quantitative data on Imipramine and its metabolites to improve the predictive power of systems biology models. |

Standardization and Harmonization of Bioanalytical Practices for Stable Isotope Labeled Compounds

The increasing use of stable isotope-labeled compounds in regulated bioanalysis has necessitated the standardization and harmonization of bioanalytical method validation practices. researchgate.net Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have developed guidelines, such as the M10 guidance on bioanalytical method validation, to ensure the quality and reliability of bioanalytical data. bioanalysis-zone.com

This harmonization is crucial for drug developers to streamline regulatory approvals and ensure consistency across different laboratories and regions. bioanalysis-zone.com The guidelines provide a framework for the validation of bioanalytical methods, including specificity, sensitivity, accuracy, precision, and stability of the analyte. ich.org

For stable isotope-labeled compounds like Imipramine-d3, specific considerations are necessary. These include ensuring the isotopic purity of the labeled standard and demonstrating that there is no "cross-talk" or interference between the analyte and the internal standard in the mass spectrometer. The surrogate analyte approach, where a stable-isotope labeled analyte is used to construct the calibration curve for quantifying an endogenous compound, is one such method that requires careful validation. bioanalysis-zone.comich.org

The stability of the analyte in the biological matrix is another critical parameter that needs to be thoroughly evaluated during method validation. ich.org This includes assessing the stability of the compound during sample collection, processing, storage, and analysis. The use of a stable isotope-labeled internal standard can help to correct for degradation that may occur during the analytical process, but it cannot compensate for instability that occurs before the standard is added. nih.gov Therefore, rigorous stability testing is essential to ensure the integrity of the bioanalytical results.

The overarching goal of these harmonization efforts is to ensure that the data generated from bioanalytical studies are reliable and can be confidently used to make decisions in drug development and clinical practice. researchgate.net

Table 3: Key Considerations for Standardization of Bioanalytical Practices

| Parameter | Description | Relevance to Imipramine-d3 |

| Method Validation | The process of demonstrating that an analytical method is suitable for its intended purpose. bioanalysis-zone.com | Full validation of the bioanalytical method for Imipramine using Imipramine-d3 as an internal standard is required for regulatory submissions. |

| Isotopic Purity and Cross-Talk | Ensuring the labeled standard is free from the unlabeled analyte and that their signals do not interfere. | The mass spectrometric method must be able to resolve the signals of Imipramine and Imipramine-d3 to prevent inaccurate quantification. |

| Analyte Stability | Evaluating the stability of the analyte in the biological matrix under various conditions. ich.org | The stability of Imipramine in samples must be established to ensure that the measured concentrations reflect the true in vivo concentrations. |

| Regulatory Compliance | Adherence to guidelines from regulatory authorities such as the FDA and EMA. researchgate.net | Bioanalytical methods using Imipramine-d3 must be validated according to current international standards like the ICH M10 guidance. bioanalysis-zone.com |

Q & A

Q. How can Imipramine-d3 (hydrochloride) be quantified in biological matrices using LC-MS?

Methodology:

- Use liquid chromatography-mass spectrometry (LC-MS) with imipramine-d3 as an internal standard (IS). For plasma samples, add 25 µL of IS solution (e.g., 2400 ng/mL) to 75 µL of plasma, followed by protein precipitation with 0.5 M perchloric acid. After vortexing and centrifugation (13,000 rpm, 10 min), adjust the supernatant pH with 0.5 M ammonium formate before LC-MS analysis .

- Optimize trap-elute LC-vDMS-SIM/MS parameters to co-elute analytes, simplifying method development by requiring only one IS .

Q. What is the role of deuterium labeling in Imipramine-d3 for pharmacological studies?

Methodology:

- Deuterium labeling stabilizes the molecule against metabolic degradation, enabling precise pharmacokinetic tracking. Use radioligand binding assays (e.g., serotonin transporter inhibition) to compare labeled vs. unlabeled forms. Imipramine-d3 inhibits serotonin transporters with an IC50 of 32 nM, validated via competitive binding assays in neuronal cell lines .

Q. How should researchers assess the purity and stability of Imipramine-d3 (hydrochloride)?

Methodology:

- Perform HPLC or GC analysis using certified reference materials (CRMs) traceable to pharmacopeial standards (e.g., USP, EP). Store solutions at 2–30°C in airtight containers to prevent degradation. Validate stability under accelerated conditions (e.g., 40°C/75% RH) and monitor via spectral purity checks .

Q. What safety protocols are essential for handling Imipramine-d3 in the laboratory?

Methodology:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood. Adhere to SDS guidelines: avoid inhalation/ingestion, and dispose of waste via certified biohazard protocols. For spills, neutralize with inert absorbents and clean with ethanol/water mixtures .

Advanced Research Questions

Q. How can spectral overlap be resolved when analyzing Imipramine-d3 with co-eluting antidepressants?

Methodology:

- Apply multivariate calibration models (e.g., partial least squares, principal component regression) to raw or first-derivative UV-Vis spectra. Optimize wavelength ranges (e.g., 220–300 nm) and sampling intervals (1 nm) to enhance selectivity. Validate using recovery studies (<3% error for low-concentration analytes) .

Q. What experimental approaches characterize the self-association behavior of Imipramine-d3 in aqueous solutions?

Methodology:

Q. How to validate an analytical method for Imipramine-d3 amid structurally similar metabolites?

Methodology:

Q. How does deuteration impact Imipramine’s inhibition of exosome secretion?

Methodology:

- Treat cell lines (e.g., MCF-7) with imipramine-d3 vs. non-deuterated imipramine. Quantify exosome release via nanoparticle tracking analysis (NTA) or CD63 ELISA. Compare dose-response curves to assess deuteration effects on acid sphingomyelinase (aSMase) translocation inhibition .

Q. What strategies optimize LC-DMS-SIM/MS for simultaneous quantification of Imipramine-d3 and metabolites?

Methodology:

- Use differential mobility spectrometry (DMS) with optimized compensation voltages (e.g., 20–25 V) to separate isomers. Validate using matrix-matched calibration curves and precision profiles (CV <15%). Simplify workflows by employing a single IS for all analytes .

Q. How to profile impurities in Imipramine-d3 synthesis using reference standards?

Methodology:

- Characterize synthetic byproducts (e.g., desipramine, 10-hydroxyimipramine) via LC-MS with EP/BP impurity standards. Quantify using relative response factors and validate against CRMs. Monitor reaction intermediates via in-situ FTIR to optimize deuterium incorporation .

Key Notes

- Contradictions : and highlight differing IS strategies (single vs. multiple deuterated standards). Researchers should validate based on analyte complexity.

- Methodological Rigor : Prioritize pharmacopeial traceability for purity assessments and experimental design optimization (e.g., DoE for spectrophotometry).

- Safety : Adhere to ISO 17025/17034 guidelines for handling and documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.